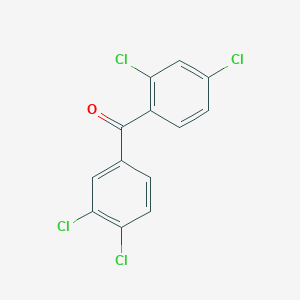
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-, also known as (2,4-dichlorophenyl)(3,4-dichlorophenyl)methanone, is an organic compound with the molecular formula C13H8Cl4O. This compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,4-dichlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient separation techniques to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorophenylmethanol.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.
Comparison with Similar Compounds
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- can be compared with other similar compounds such as:
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
(3,4-Dichlorophenyl)(phenyl)methanone: Similar structure but with only one dichlorophenyl group.
(2,4-Dichlorophenyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone: Contains an isoquinoline ring instead of a second phenyl group.
The uniqueness of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- lies in its specific arrangement of dichlorophenyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
264870-84-0 |
|---|---|
Molecular Formula |
C13H6Cl4O |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H |
InChI Key |
IOGWMBCCXUSBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















